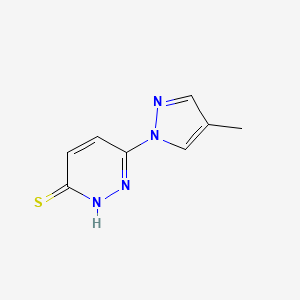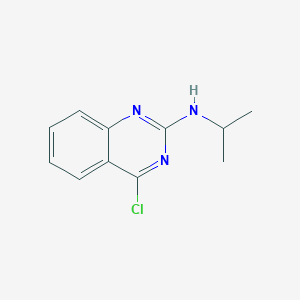
4-Chloro-6-(phenoxymethyl)pyrimidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Pyrimidine Derivatives
4-Chloro-6-(phenoxymethyl)pyrimidine: serves as a key intermediate in the regioselective synthesis of new pyrimidine derivatives. Utilizing organolithium reagents, researchers can introduce various aryl, alkyl, or heteroaryl groups into the pyrimidine ring, which is crucial for creating compounds with potential antibacterial and antimicrobial activities .
Development of Anti-Inflammatory Agents
The compound’s derivatives have been explored for their anti-inflammatory properties. Substituted phenyl moieties, such as 4-chlorophenyl, at the amide bond of the pyrimidine scaffold, have shown to increase inhibitory effects, indicating its potential in developing new anti-inflammatory drugs .
Creation of Hydrophobic Side Chains
In the realm of medicinal chemistry, the introduction of hydrophobic side chains to the pyrimidine ring can enhance the binding affinity with serotonin (5-HT) receptor sites. This modification is expected to improve the efficacy of the compound in interacting with biological targets .
Nucleophilic Aromatic Substitution Reactions
The electron-deficient character of the pyrimidine ring in 4-Chloro-6-(phenoxymethyl)pyrimidine makes it an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. This property is exploited to synthesize a wide variety of pyrimidine derivatives, starting from halopyrimidines .
Synthesis of Pyrrolo[2,3-d]pyrimidines
This compound is also used in the synthesis of pyrrolo[2,3-d]pyrimidines, which are structurally similar to purine and exhibit a wide range of biological activities. These activities include antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory effects. Moreover, derivatives of 7-deazapurine, a pyrrolo[2,3-d]pyrimidine, have been reported as inhibitors of various kinases, making them valuable in drug discovery .
Exploration of JAK2 Inhibitors
New pyrrolo[2,3-d]pyrimidine-6-carboxamides synthesized from 4-Chloro-6-(phenoxymethyl)pyrimidine derivatives have been investigated as potential JAK2 inhibitors. These inhibitors could play a significant role in the treatment of myeloproliferative disorders .
Orientations Futures
Mécanisme D'action
Target of Action
4-Chloro-6-(phenoxymethyl)pyrimidine is a pyrimidine derivative . Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
It is known that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Action Environment
The broad application of suzuki–miyaura coupling, a process in which 4-chloro-6-(phenoxymethyl)pyrimidine may be involved, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Propriétés
IUPAC Name |
4-chloro-6-(phenoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-6-9(13-8-14-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTSKOFSFVCRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480203.png)
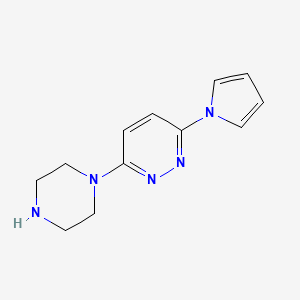
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)
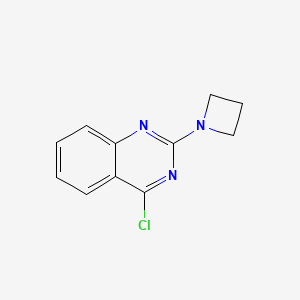
![4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480208.png)
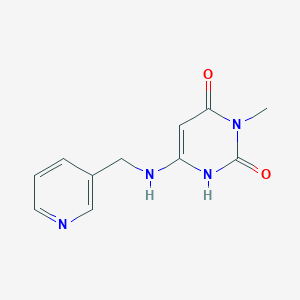

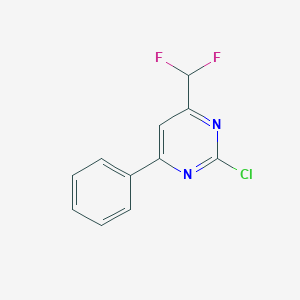
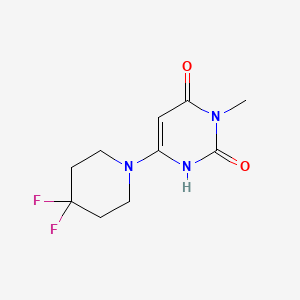

![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)
